6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a bromine atom, a morpholine ring, a thiophene ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Bromination: The chromene core is then brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the Morpholine and Thiophene Rings: The morpholine and thiophene rings are introduced through nucleophilic substitution reactions. The morpholine ring can be attached using morpholine and a suitable leaving group, while the thiophene ring can be introduced using a thiophene derivative and a coupling reagent like palladium on carbon (Pd/C).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the brominated chromene derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group in the chromene core, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, Pd/C as catalyst, organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The exact mechanism of action of 6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom, morpholine ring, and thiophene ring could contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-morpholin-4-ylpyridin-3-amine: Similar in having a bromine atom and a morpholine ring.
6-bromo-2-chloro-4-(trimethylsilyl)ethynylpyridin-3-amine: Shares the bromine atom and a heterocyclic core.
6-(benzhydryloxy)pyridin-3-amine: Contains a bromine atom and a pyridine ring.
Uniqueness
6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, a morpholine ring, and a thiophene ring, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19BrN2O4S |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
6-bromo-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19BrN2O4S/c21-13-3-4-17-14(10-13)16(24)11-18(27-17)20(25)22-12-15(19-2-1-9-28-19)23-5-7-26-8-6-23/h1-4,9-11,15H,5-8,12H2,(H,22,25) |
InChI Key |
NUBYGXRAXDWVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.